

Physical properties of 3-Acetamidopyridine melting point and boiling point

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Acetamidopyridine

Cat. No.: B189574

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **3-Acetamidopyridine**: Melting and Boiling Points

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the melting and boiling points of **3-Acetamidopyridine** (N-(pyridin-3-yl)acetamide), a key intermediate in pharmaceutical synthesis.^[1] Understanding these fundamental physical properties is critical for researchers, scientists, and drug development professionals involved in its synthesis, purification, formulation, and quality control. This document moves beyond a simple data sheet to explore the underlying molecular principles that govern these characteristics and details the rigorous experimental protocols for their accurate determination.

Executive Summary: Core Physical Properties

3-Acetamidopyridine is a white to off-white crystalline solid at room temperature.^[1] Its physical state is a direct consequence of the strong intermolecular forces governing its molecular interactions. The melting and boiling points are critical parameters that define the temperature ranges for its solid and liquid states under atmospheric pressure. A summary of reported values is presented below. The slight variations observed in the literature can be attributed to differences in the purity of the samples analyzed and the specific experimental conditions employed.^[2]

Table 1: Reported Melting and Boiling Points of **3-Acetamidopyridine**

Physical Property	Reported Value (°C)	Source
Melting Point	131	ChemicalBook[3], Guidechem[1]
Melting Point	133	Parchem[4], Stenutz[5]
Melting Point	133-134	The Royal Society of Chemistry[6]
Melting Point	136	Tokyo Chemical Industry[7]
Melting Point	133.0 to 137.0	Tokyo Chemical Industry (Specification Range)[7]
Boiling Point	326.5	Parchem[4]
Boiling Point	327	Stenutz[5], ChemicalBook[3], Tokyo Chemical Industry[7]

The Molecular Basis for 3-Acetamidopyridine's Thermal Properties

The relatively high melting and boiling points of **3-Acetamidopyridine** are a direct result of its molecular structure and the potent intermolecular forces that arise from it. To transition from a solid to a liquid (melting) or a liquid to a gas (boiling), sufficient thermal energy must be supplied to overcome these attractive forces.[8]

Key Intermolecular Forces

The primary forces at play between molecules of **3-Acetamidopyridine** are:

- Hydrogen Bonding: This is the most significant contributor. The acetamido group (-NH-C=O) provides a hydrogen bond donor (the N-H proton) and two acceptor sites (the carbonyl oxygen and the amide nitrogen). Furthermore, the nitrogen atom within the pyridine ring acts as an additional strong hydrogen bond acceptor. This extensive network of hydrogen bonds creates a strong, cohesive force holding the molecules together in the crystal lattice, requiring substantial energy to disrupt.[9][10]

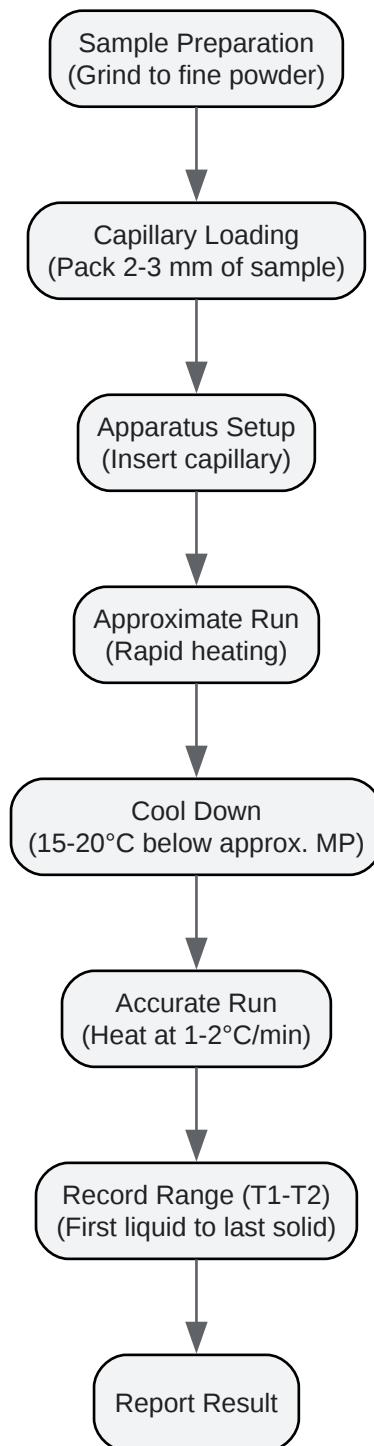
- Dipole-Dipole Interactions: The molecule possesses a significant permanent dipole moment due to the high electronegativity of the oxygen and nitrogen atoms. These polar regions create electrostatic attractions between adjacent molecules, further stabilizing the solid and liquid phases.[8][10]
- Van der Waals Forces (London Dispersion): These temporary, induced-dipole forces exist in all molecules and increase with molecular size and surface area.[11][12] While weaker than hydrogen bonding or dipole-dipole forces, they contribute to the overall intermolecular attraction.

The Role of Molecular Structure and Purity

- Crystalline Structure: In its solid state, **3-Acetamidopyridine** arranges into an ordered crystal lattice that maximizes the favorable intermolecular interactions. The energy required to break down this stable, packed structure defines the melting point.
- Impact of Impurities: The presence of impurities disrupts the regularity of the crystal lattice.[2] This disruption weakens the overall intermolecular forces, resulting in a depression of the melting point and a broadening of the melting range (the temperature difference between the start of melting and complete liquefaction).[2][13] Consequently, a sharp melting point over a narrow range (typically 0.5-1.0°C) is a reliable indicator of high purity.[2]

Experimental Protocols for Accurate Determination

The following sections detail standardized, field-proven methodologies for the precise measurement of melting and boiling points. Adherence to these protocols ensures data that is both accurate and reproducible.


Protocol for Melting Point Determination

This protocol utilizes the capillary method with a calibrated digital melting point apparatus (e.g., a Mel-Temp). This technique is the industry standard for its accuracy and requirement for only a small amount of sample.

Step-by-Step Methodology:

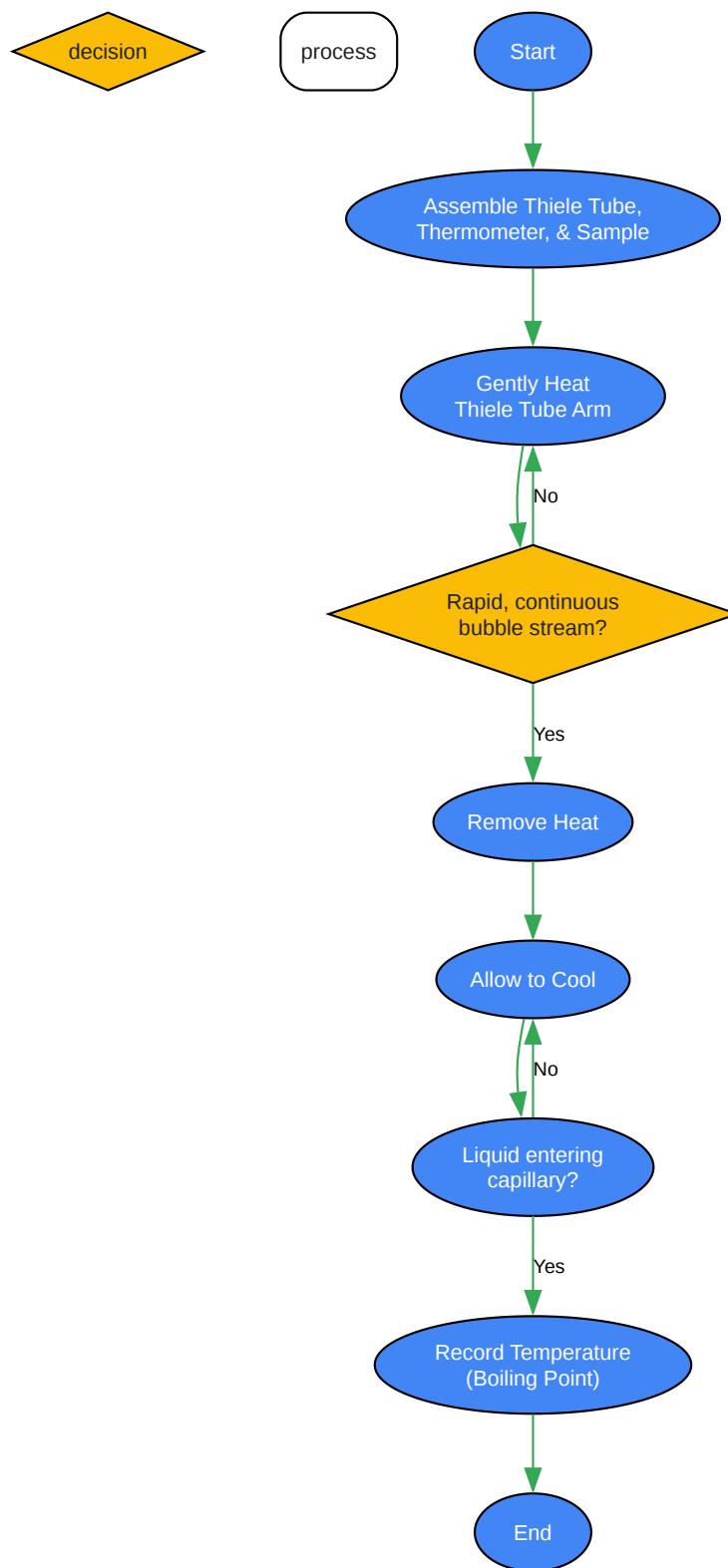
- Sample Preparation: If the sample is not already a fine powder, gently grind a small amount of the **3-Acetamidopyridine** crystals using a mortar and pestle to ensure uniform heat transfer.[\[2\]](#)
- Capillary Loading: Press the open end of a capillary tube into the powdered sample. A small amount of solid will be forced into the tube. Tap the sealed bottom of the tube gently on a hard surface to pack the solid down.[\[11\]](#) Repeat until a densely packed column of 2-3 mm is achieved.
- Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
- Approximate Determination: Heat the apparatus rapidly to get a quick, approximate melting point. This saves time and establishes the temperature range of interest.[\[2\]](#)
- Accurate Determination: Allow the apparatus to cool to at least 15-20°C below the approximate melting point.[\[2\]](#) Begin heating again, but at a slow, controlled rate of 1-2°C per minute as the melting point is approached. A slow heating rate is critical for allowing the temperature of the sample and the thermometer to equilibrate, ensuring an accurate reading.
- Data Recording: Record two temperatures:
 - T1: The temperature at which the first drop of liquid appears.[\[13\]](#)
 - T2: The temperature at which the last solid crystal melts into a liquid.[\[13\]](#)
- Reporting: The result is reported as the melting point range (T1 - T2). For a pure sample, this range should be narrow.

Diagram 1: Experimental Workflow for Melting Point Determination

Workflow for Capillary Melting Point Determination

[Click to download full resolution via product page](#)

Caption: Workflow for Capillary Melting Point Determination.


Protocol for Boiling Point Determination

For small sample quantities, the Thiele tube method provides a reliable means of determining the boiling point at atmospheric pressure. The boiling point is defined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[14]

Step-by-Step Methodology:

- Apparatus Assembly: Attach a small test tube containing 0.5-1 mL of **3-Acetamidopyridine** to a thermometer using a rubber band. The bulb of the thermometer should be level with the bottom of the test tube.[15]
- Capillary Insertion: Place a melting point capillary tube (sealed at one end) into the test tube with its open end submerged in the liquid.[15]
- Heating: Clamp the assembly in a Thiele tube filled with a high-boiling inert liquid (e.g., mineral oil) so that the heat-transfer fluid is above the level of the sample.
- Observation: Gently heat the side arm of the Thiele tube with a microburner.[15] As the sample heats up, trapped air will expand and exit the capillary tube as a slow stream of bubbles.
- Equilibrium: Continue heating until a rapid, continuous stream of bubbles emerges from the capillary tip.[15] This indicates that the liquid has reached its boiling point and its vapor is escaping.
- Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow and then stop. The exact moment that the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the atmospheric pressure.[15] The temperature at this precise moment is the boiling point of the liquid.
- Pressure Correction: Record the atmospheric pressure at the time of the experiment, as boiling points are pressure-dependent.[12][14]

Diagram 2: Logic Flow for Boiling Point Measurement

Logic Flow for Thiele Tube Boiling Point Measurement

[Click to download full resolution via product page](#)

Caption: Logic Flow for Thiele Tube Boiling Point Measurement.

Conclusion

The melting point (around 131-137°C) and boiling point (approximately 327°C) of **3-Acetamidopyridine** are defining physical constants that are dictated by its molecular structure. The prominent capacity for hydrogen bonding, supplemented by dipole-dipole interactions, necessitates a significant input of thermal energy to induce phase transitions. Accurate determination of these properties, particularly the melting point range, serves as a crucial, accessible method for assessing the purity of a sample. The standardized protocols provided herein offer a robust framework for obtaining reliable and reproducible data, which is essential for the successful application of **3-Acetamidopyridine** in research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. almaaql.edu.iq [almaaql.edu.iq]
- 3. 3-ACETAMIDOPYRIDINE price,buy 3-ACETAMIDOPYRIDINE - chemicalbook [chemicalbook.com]
- 4. parchem.com [parchem.com]
- 5. 3-acetamidopyridine [stenutz.eu]
- 6. rsc.org [rsc.org]
- 7. 3-Acetamidopyridine | 5867-45-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. quora.com [quora.com]
- 9. quora.com [quora.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. quora.com [quora.com]

- 13. alnoor.edu.iq [alnoor.edu.iq]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Physical properties of 3-Acetamidopyridine melting point and boiling point]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b189574#physical-properties-of-3-acetamidopyridine-melting-point-and-boiling-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com